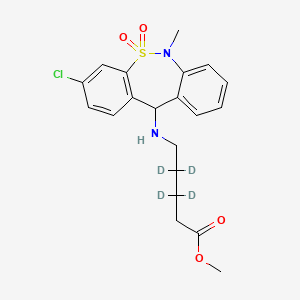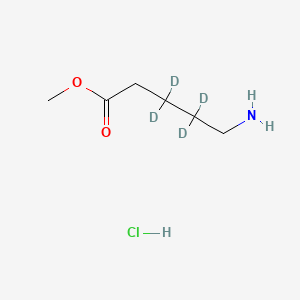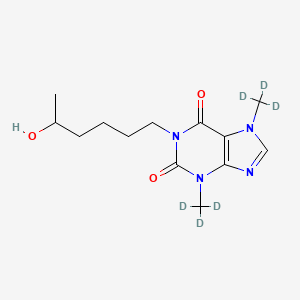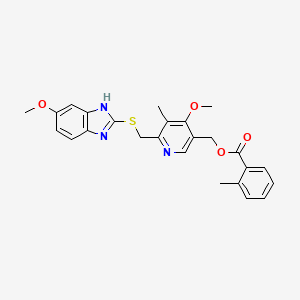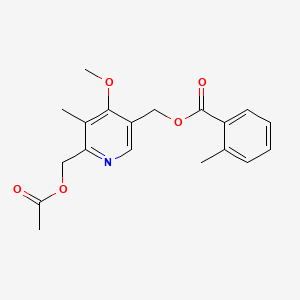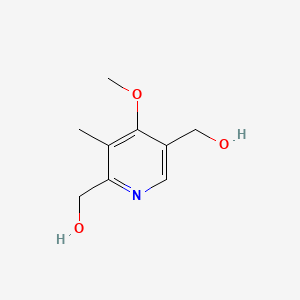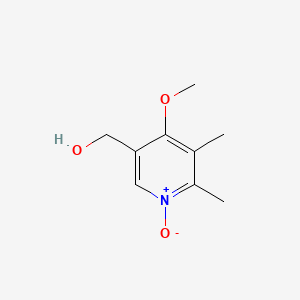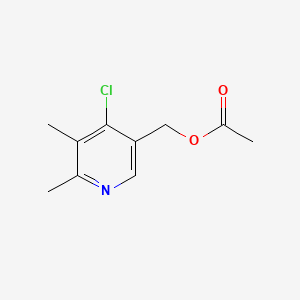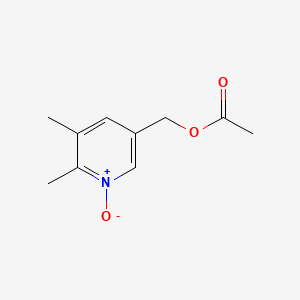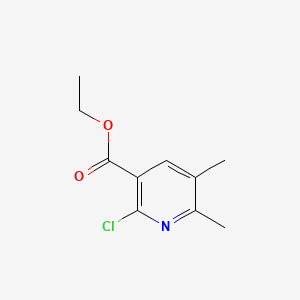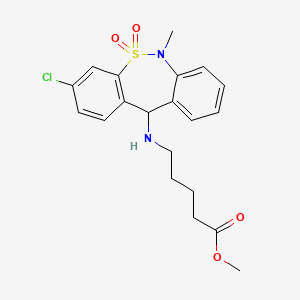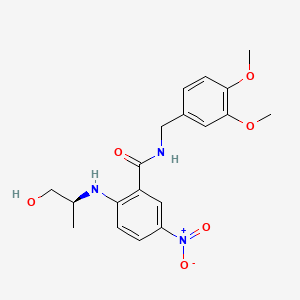
(S)-Xanthoanthrafil
描述
(S)-Xanthoanthrafil is a naturally occurring compound that belongs to the class of xanthones. It is found in various plants, including the roots of Polygala tenuifolia, which is commonly used in traditional Chinese medicine. This compound has attracted the attention of researchers due to its potential therapeutic properties. In
作用机制
The mechanism of action of (S)-Xanthoanthrafil is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It can also regulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
生化和生理效应
(S)-Xanthoanthrafil has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also protect neurons from oxidative stress and reduce the production of reactive oxygen species. Additionally, it can increase the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood.
实验室实验的优点和局限性
One of the advantages of using (S)-Xanthoanthrafil in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of inflammation, neuroprotection, and antidepressant effects. However, one of the limitations is the availability of this compound. It is not widely available, and its synthesis can be challenging.
未来方向
There are several future directions for the study of (S)-Xanthoanthrafil. One of the directions is to explore its potential therapeutic properties further. It can be used to develop new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to understand its mechanism of action fully. This can help in the development of more effective drugs. Finally, more research is needed to explore the synthesis methods of (S)-Xanthoanthrafil to make it more widely available for research purposes.
Conclusion:
(S)-Xanthoanthrafil is a naturally occurring compound that has potential therapeutic properties. It has been shown to have anti-inflammatory, neuroprotective, and antidepressant effects. Its mechanism of action is not fully understood, but it can modulate various signaling pathways and regulate the expression of various genes. However, its availability can be a limitation for lab experiments. Further research is needed to explore its potential therapeutic properties fully and to make it more widely available for research purposes.
合成方法
(S)-Xanthoanthrafil can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One of the common methods is the chemical synthesis of (S)-Xanthoanthrafil from 2,4-dihydroxybenzoic acid. This method involves several steps, including the conversion of 2,4-dihydroxybenzoic acid to 2,4-dimethoxybenzoic acid, followed by the conversion of 2,4-dimethoxybenzoic acid to (S)-Xanthoanthrafil.
科学研究应用
(S)-Xanthoanthrafil has been studied extensively for its potential therapeutic properties. Several studies have shown that this compound has anti-inflammatory, neuroprotective, and antidepressant effects. It has also been shown to have anticancer properties and can inhibit the growth of cancer cells.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[[(2S)-1-hydroxypropan-2-yl]amino]-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISFCTXLAXIEMV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652015 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[(2S)-1-hydroxypropan-2-yl]amino}-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Xanthoanthrafil | |
CAS RN |
247567-47-1 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[(2S)-1-hydroxypropan-2-yl]amino}-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



